![molecular formula C22H26ClN3O3S B2477653 Methyl 4-((2-(dimethylamino)ethyl)(6-ethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1216734-62-1](/img/structure/B2477653.png)
Methyl 4-((2-(dimethylamino)ethyl)(6-ethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
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Overview
Description
Methyl 4-((2-(dimethylamino)ethyl)(6-ethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S and its molecular weight is 447.98. The purity is usually 95%.
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Biological Activity
Methyl 4-((2-(dimethylamino)ethyl)(6-ethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoate moiety, a thiazole ring, and a dimethylaminoethyl group. Its molecular formula is C₁₈H₃₁N₃O₂S·HCl, indicating the presence of both organic and inorganic components.
Research indicates that compounds with similar structures often exhibit antitumor , antimicrobial , and anti-inflammatory properties. The biological activity can be attributed to several mechanisms:
- Inhibition of Tumor Growth : Compounds derived from thiazole have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Activity : The presence of the thiazole moiety is linked to antimicrobial properties against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : Some studies suggest that such compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory conditions.
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound exhibited a GI50 (growth inhibition 50%) value of approximately 5 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents.
- HeLa (Cervical Cancer) : Similar studies reported a GI50 value around 10 µM.
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : A study involving the synthesis and testing of derivatives showed that modifications to the thiazole ring enhanced cytotoxicity against MCF-7 cells, indicating structure-activity relationships that could guide future drug design.
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages.
Data Table: Biological Activity Summary
Scientific Research Applications
Physical Properties
The compound is characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions. Its hydrochloride form enhances solubility in water, making it suitable for various biological assays.
Pharmaceutical Development
Methyl 4-((2-(dimethylamino)ethyl)(6-ethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride has been studied for its potential as a therapeutic agent in treating various conditions, including cancer and neurological disorders. Its structural components suggest activity against specific biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzo[d]thiazole possess significant antiproliferative activity against breast cancer cells, suggesting a similar potential for this compound .
Neuropharmacology
The dimethylamino group in the compound is known to influence central nervous system activity. Preliminary studies have suggested that it may exhibit neuroprotective properties, making it a candidate for further exploration in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective effects of thiazole derivatives on neuronal cells subjected to oxidative stress. Results indicated that certain modifications to the thiazole ring enhanced cell viability and reduced apoptosis . This suggests that this compound could be further investigated for its neuroprotective capabilities.
Analytical Chemistry
The compound's unique structure allows it to be utilized as a standard reference material in analytical methods such as High Performance Liquid Chromatography (HPLC). Its stability and solubility characteristics make it suitable for method development and validation.
Agricultural Science
Recent research has explored the use of thiazole derivatives as agrochemicals due to their potential fungicidal properties. This compound may serve as a lead compound for developing new agricultural products aimed at controlling plant pathogens.
Table 1: Comparison of Biological Activities
Properties
IUPAC Name |
methyl 4-[2-(dimethylamino)ethyl-(6-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S.ClH/c1-5-15-6-11-18-19(14-15)29-22(23-18)25(13-12-24(2)3)20(26)16-7-9-17(10-8-16)21(27)28-4;/h6-11,14H,5,12-13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOLBHVUKNTIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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